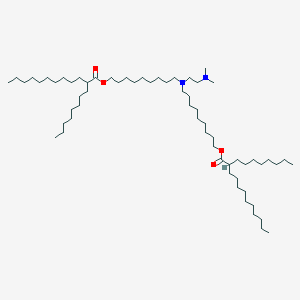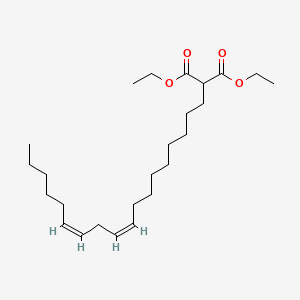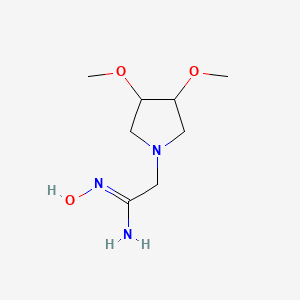
Methyl (5-(3-chlorophenyl)-3-hydroxypicolinoyl)glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (5-(3-chlorophenyl)-3-hydroxypicolinoyl)glycinate is a complex organic compound that belongs to the class of picolinoyl derivatives This compound is characterized by the presence of a chlorophenyl group, a hydroxypicolinoyl moiety, and a glycinate ester
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (5-(3-chlorophenyl)-3-hydroxypicolinoyl)glycinate typically involves multi-step organic reactions. One common method includes the initial formation of the picolinoyl core, followed by the introduction of the chlorophenyl group through electrophilic aromatic substitution. The hydroxyl group is then introduced via a hydroxylation reaction. Finally, the glycinate ester is formed through esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common reagents used include chlorinating agents, hydroxylating agents, and esterification catalysts.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl (5-(3-chlorophenyl)-3-hydroxypicolinoyl)glycinate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of Methyl (5-(3-chlorophenyl)-3-hydroxypicolinoyl)glycinate involves its interaction with specific molecular targets. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the hydroxypicolinoyl moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
- Methyl (5-phenyl-3-hydroxypicolinoyl)glycinate
- Methyl (5-(4-chlorophenyl)-3-hydroxypicolinoyl)glycinate
- Methyl (5-(3-bromophenyl)-3-hydroxypicolinoyl)glycinate
Comparison: Methyl (5-(3-chlorophenyl)-3-hydroxypicolinoyl)glycinate is unique due to the presence of the 3-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents. Additionally, the specific positioning of the chlorine atom can influence the compound’s interaction with biological targets, potentially leading to different biological activities.
属性
分子式 |
C15H13ClN2O4 |
|---|---|
分子量 |
320.73 g/mol |
IUPAC 名称 |
2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]-methylamino]acetic acid |
InChI |
InChI=1S/C15H13ClN2O4/c1-18(8-13(20)21)15(22)14-12(19)6-10(7-17-14)9-3-2-4-11(16)5-9/h2-7,19H,8H2,1H3,(H,20,21) |
InChI 键 |
ZEQDMANYXWBMNC-UHFFFAOYSA-N |
规范 SMILES |
CN(CC(=O)O)C(=O)C1=C(C=C(C=N1)C2=CC(=CC=C2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-(6-methoxypyridin-3-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13357605.png)
![ethyl 2-{[3-phenyl-2-(1H-tetraazol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B13357608.png)
![2-chloro-N-(2-{2-[1-(2,4-dihydroxyphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B13357615.png)
![N'-Hydroxy-2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetimidamide](/img/structure/B13357629.png)

![6-(2-Methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357636.png)
![1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13357638.png)
![5,12,18,25,31,38,44,51-octamethoxy-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3(56),4,6,8,10,12,14,16(55),17,19,21,23,25,27,29,31,33,35,37,39,42(53),43,45,47,49,51-heptacosaene](/img/structure/B13357650.png)
